molecular formula C21H15N3O3S B2395142 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 941878-61-1

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2395142
CAS No.: 941878-61-1
M. Wt: 389.43
InChI Key: QPDXEOBSDKLSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a cell-permeable, ATP-competitive small molecule recognized for its potent and selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for investigating the molecular pathways underlying neurodegenerative pathologies such as Alzheimer's disease and Down syndrome, where DYRK1A activity is implicated in tau hyperphosphorylation and amyloid precursor protein (APP) processing. The mechanism of action involves the precise binding to the kinase's ATP-binding pocket, thereby modulating the phosphorylation of key downstream substrates. Beyond neurobiology, its research value extends to the field of oncology, as DYRK1A inhibition can influence cell cycle progression and has been studied in the context of glioblastoma and other cancers. The unique thiazolopyrimidinone-xanthene scaffold of this inhibitor provides a distinct chemical profile for structure-activity relationship (SAR) studies, aiding in the development of novel targeted therapeutics. Researchers utilize this compound primarily in in vitro enzymatic assays and cellular models to dissect DYRK1A-related signaling cascades and to evaluate its effects on neuronal viability, cognitive function, and tumor cell proliferation. Source: PubChem Source: RCSB PDB Source: NCBI Literature on DYRK1A

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXEOBSDKLSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common synthetic route includes the initial formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the xanthene moiety. Key steps in the synthesis may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrazine for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of brominated derivatives, while oxidation can yield oxo-functionalized products .

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thiazolo[3,2-a]pyrimidine core is a common feature in several bioactive compounds. Key comparisons include:

Compound Name Core Structure Substituents Pharmacological Activity
Target Compound Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, xanthene-9-carboxamide Under investigation
Ethyl 7-methyl-3-oxo-5-phenyl... () Thiazolo[3,2-a]pyrimidine 7-methyl, 3-oxo, 5-phenyl, 2-(2,4,6-trimethoxybenzylidene), ethyl carboxylate Anticancer (inferred from analogs)
5-[3-(9H-carbazol-9-yl acetyl)... () Pyrimidine-triazanylidene-carbazole Carbazole-acetyl triazanylidene, methyl, pyrimidinone Antimicrobial, antitumor

Key Observations :

  • The target compound’s xanthene carboxamide group distinguishes it from the ethyl carboxylate and benzylidene substituents in .
  • Carbazole-containing analogs () exhibit broader antimicrobial activity due to the planar carbazole system, which facilitates DNA intercalation .
Crystal Packing and Hydrogen Bonding:
  • The thiazolo-pyrimidine core in exhibits a puckered conformation (flattened boat) with a dihedral angle of 80.94° between the thiazolo-pyrimidine and phenyl rings. This distortion may influence binding to biological targets .
  • Hydrogen bonding patterns (C–H···O) in stabilize crystal packing along the c-axis, a feature common in thiazolo-pyrimidine derivatives. The target compound’s xanthene group may introduce additional van der Waals interactions due to its extended aromatic system .

Pharmacological Potential

  • Thiazolo-pyrimidine Derivatives : Compounds like those in show promise in cancer therapy due to kinase inhibition. The 2,4,6-trimethoxybenzylidene group enhances lipophilicity, aiding cellular uptake .
  • Xanthene Carboxamides : Xanthene derivatives are explored for CNS activity, but their bulk may reduce solubility compared to smaller substituents like ethyl carboxylates .
  • Carbazole Analogs : highlights carbazole’s role in intercalating DNA, suggesting the target compound’s xanthene group could offer similar benefits with reduced toxicity .

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazolopyrimidine family and exhibits potential as an enzyme inhibitor and antimicrobial agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound's structural formula is represented as follows:

C15H12N4O2S\text{C}_{15}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}

This structure is significant as it contributes to the compound's interaction with various biological targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • DNA Interaction : It may interfere with DNA replication and transcription processes, contributing to antiproliferative effects.

Biological Activity Evaluation

Recent studies have evaluated the antimicrobial and cytotoxic properties of this compound. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of thiazolopyrimidine compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3fStaphylococcus aureusSignificant activity observed

These results show that the compound has potent inhibitory effects against clinically relevant pathogens, suggesting its potential as a therapeutic agent.

Cytotoxicity Studies

In vitro assays using MTT assays demonstrated that compounds derived from this class showed promising cytotoxic effects on various cancer cell lines, indicating their potential in cancer therapy.

Case Studies

  • In Silico Studies : Molecular docking studies have revealed that the most active compounds form key interactions with important residues at the binding sites of enzymes such as DNA gyrase and MurD, which are critical targets for antibacterial activity.
  • Comparative Analysis : When compared to established antibiotics like ciprofloxacin, compounds like 3g exhibited superior antibacterial activity against specific strains, highlighting their potential as alternatives in antibiotic therapy.

Research Applications

The unique properties of this compound make it a candidate for various applications:

  • Medicinal Chemistry : The compound is being explored for its potential in developing new drugs targeting specific enzymes associated with diseases such as HIV.
  • Agricultural Chemistry : Its antifungal properties suggest applications in protecting crops from fungal infections.
  • Material Science : The compound's unique structure may lead to developments in new materials with specific electronic or optical properties.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
Core FormationChloroacetic acid, NaOAcAcetic acid/anhydrideReflux (8–10 h)78%
CouplingDCC/DMAPDCMRT (24 h)65–70%

(Basic) How is the crystal structure of this compound determined, and what are the key structural features?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecules) refines structural parameters, with H atoms placed via riding models .

Q. Key Structural Insights :

  • The thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane) .
  • Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) indicate steric strain .
  • Intermolecular C–H···O hydrogen bonds stabilize crystal packing (e.g., d(O···H) = 2.52 Å) .

Q. Table 2: Selected Crystallographic Parameters

ParameterValueSource
Space GroupP 1
Unit Cell (Å, °)a=9.34, b=11.28, c=12.56; α=90, β=105.3, γ=90
R-factor0.045

(Basic) What preliminary biological activities have been reported for this compound?

Methodological Answer:
While direct data on N-(7-methyl-5-oxo-5H-thiazolo[...]xanthene-9-carboxamide is limited, analogs show:

  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) via membrane disruption .
  • Anticancer Potential : Xanthene-carboxamide derivatives induce apoptosis in cancer cell lines (IC₅₀: 10–25 µM) by targeting topoisomerase II .
  • Validation : Use MTT assays for cytotoxicity and SPR for binding affinity studies .

(Advanced) How can molecular docking studies be optimized to understand the compound's interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize proteins with conserved binding pockets (e.g., kinases, DNA topoisomerases) .
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for energy minimization.
  • Validation : Cross-check docking poses with experimental data (e.g., X-ray co-crystals) and calculate binding free energy (ΔG) via MM/GBSA .
  • Case Study : Docking of a related thiazolo-pyrimidine into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

(Advanced) What strategies resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

  • Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity in electron density maps .
  • Software Cross-Validation : Compare SHELXL-refined structures with outputs from Olex2 or CRYSTAL to identify outliers .
  • Hydrogen Bond Analysis : Apply graph-set notation (e.g., Etter’s rules) to validate intermolecular interactions .
  • Example : Discrepancies in torsion angles (e.g., C9–O1–C10–C11 = 178.0°) were resolved by iterative refinement and manual adjustment of thermal parameters .

(Advanced) How does modifying substituents on the thiazolo[3,2-a]pyrimidine core affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance electrophilicity, improving DNA intercalation (e.g., IC₅₀ reduced by 40% in HepG2 cells) .
  • Steric Effects : Bulky substituents (e.g., phenyl rings) reduce enzymatic hydrolysis but may decrease solubility .
  • Methodology :
    • Synthesize derivatives via Suzuki coupling or nucleophilic substitution .
    • Assess SAR using QSAR models with descriptors like logP and polar surface area .

Q. Table 3: Substituent Impact on Bioactivity

SubstituentProperty ModifiedBioactivity Trend
–OCH₃LipophilicityIncreased membrane permeability
–CF₃ElectrophilicityEnhanced enzyme inhibition
–PhSteric bulkReduced metabolic clearance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.